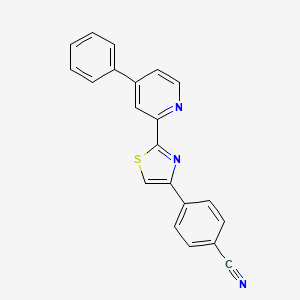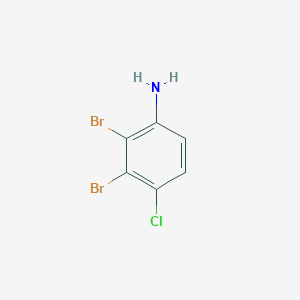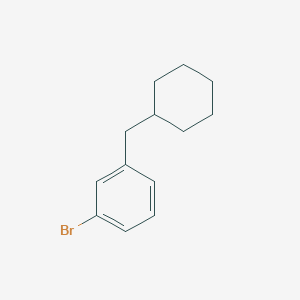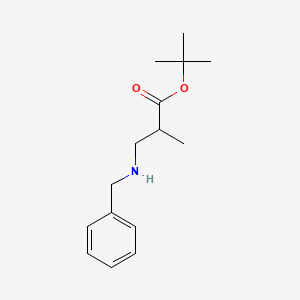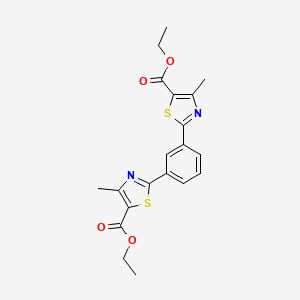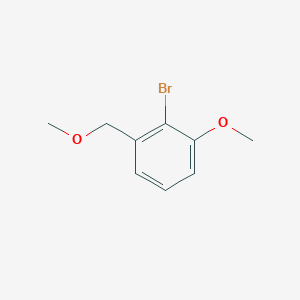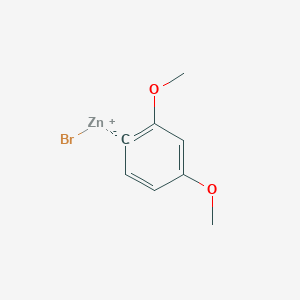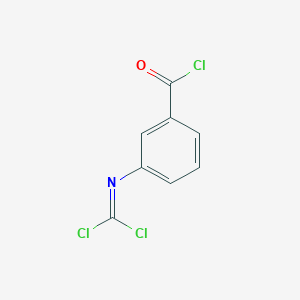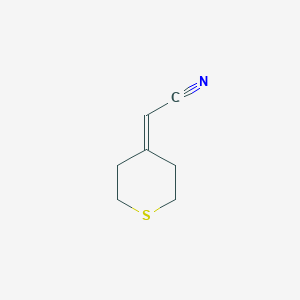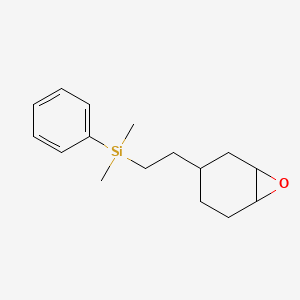
2-(3,4-Epoxycyclohexyl)ethyl dimethylphenylsilane, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Epoxycyclohexyl)ethyl dimethylphenylsilane, or 2E-DMP, is an organosilicon compound that has been used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in many organic solvents and is stable at room temperature. 2E-DMP is a versatile molecule that can be used for a variety of purposes, including synthesis, catalysis, and polymerization.
Mechanism of Action
2E-DMP acts as a catalyst in the Diels-Alder reaction, a type of reaction in which two molecules react to form a larger molecule. In the Diels-Alder reaction, 2E-DMP acts as a Lewis acid, which facilitates the reaction by donating a pair of electrons to the reaction center. In the Wittig reaction, 2E-DMP acts as a base, which facilitates the reaction by accepting a pair of electrons from the reaction center.
Biochemical and Physiological Effects
2E-DMP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-cancer activity, and it has been used in the treatment of various types of cancer. It has also been shown to have anti-inflammatory and anti-oxidant activity, and it has been used to treat a variety of inflammatory and oxidative diseases. In addition, it has been shown to have antiviral activity, and it has been used to treat a variety of viral infections.
Advantages and Limitations for Lab Experiments
2E-DMP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a stable compound that is soluble in many organic solvents. This makes it easy to work with and allows for a wide range of experiments to be conducted. One of the main limitations is that it is not very soluble in water, which can limit the types of experiments that can be conducted.
Future Directions
The use of 2E-DMP in scientific research is a rapidly growing field, and there are a number of potential future directions for its use. These include the development of more efficient synthesis methods, the use of 2E-DMP as a catalyst for a wider range of reactions, the use of 2E-DMP in the development of new materials and polymers, the study of its biochemical and physiological effects in greater detail, and the development of more efficient methods for its use in laboratory experiments.
Synthesis Methods
2E-DMP can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, or the Wittig-Horner reaction. The Grignard reaction is the most commonly used method and involves the reaction of magnesium and an alkyl halide to form an organomagnesium compound, which is then reacted with an electrophile to form the desired product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, and the Wittig-Horner reaction involves the reaction of an aldehyde or ketone with a carbanion.
Scientific Research Applications
2E-DMP has been used in a variety of scientific research applications, including the synthesis of polymers and other materials, the catalysis of chemical reactions, and the study of biochemical and physiological effects. It has been used in the synthesis of polymers, including polyurethanes, polyimides, and polyesters, and it has been used as a catalyst in a variety of reactions, including the Diels-Alder reaction and the Wittig reaction. It has also been used to study the biochemical and physiological effects of various compounds on cells and organisms.
properties
IUPAC Name |
dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24OSi/c1-18(2,14-6-4-3-5-7-14)11-10-13-8-9-15-16(12-13)17-15/h3-7,13,15-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMWFWMIVSBTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC2C(C1)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

